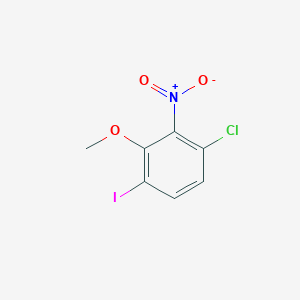
3-Chloro-6-iodo-2-nitroanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-iodo-2-nitroanisole is an organic compound with the molecular formula C7H5ClINO3 It is a derivative of anisole, where the methoxy group is substituted with chlorine, iodine, and nitro groups at specific positions on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-iodo-2-nitroanisole typically involves multi-step reactions starting from anisole. The general synthetic route includes:
Nitration: Anisole undergoes nitration to introduce the nitro group at the ortho or para position.
Halogenation: The nitrated anisole is then subjected to halogenation reactions to introduce chlorine and iodine atoms at the desired positions.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-6-iodo-2-nitroanisole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and halogens.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The iodine atom allows for cross-coupling reactions like Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as tetrahydrofuran (THF).
Major Products
Amino Derivatives: From the reduction of the nitro group.
Coupled Products: From cross-coupling reactions with various boronic acids.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-iodo-2-nitroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-6-iodo-2-nitroanisole depends on its chemical reactivity. The nitro group is a strong electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. The halogen atoms (chlorine and iodine) can participate in various substitution and coupling reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-nitroanisole: Similar structure but lacks the iodine atom.
3-Iodo-4-nitroanisole: Similar structure but lacks the chlorine atom.
2-Chloro-5-iodoanisole: Similar structure but lacks the nitro group.
Uniqueness
3-Chloro-6-iodo-2-nitroanisole is unique due to the presence of both chlorine and iodine atoms along with the nitro group on the anisole ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Eigenschaften
Molekularformel |
C7H5ClINO3 |
|---|---|
Molekulargewicht |
313.48 g/mol |
IUPAC-Name |
1-chloro-4-iodo-3-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C7H5ClINO3/c1-13-7-5(9)3-2-4(8)6(7)10(11)12/h2-3H,1H3 |
InChI-Schlüssel |
WRURCGZMBJERKV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Bromomethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12858641.png)
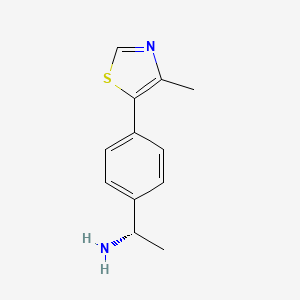
![(2S,4R)-1-((S)-2-(2-(2-(4-(4-((2-Chlorobenzyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12858652.png)
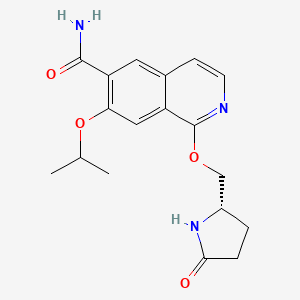
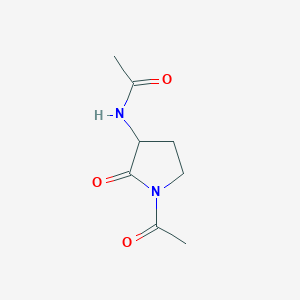
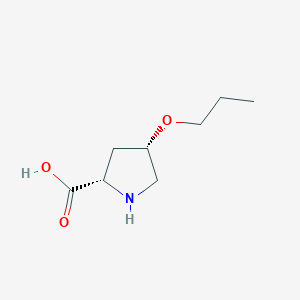



![2-(Difluoromethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12858701.png)
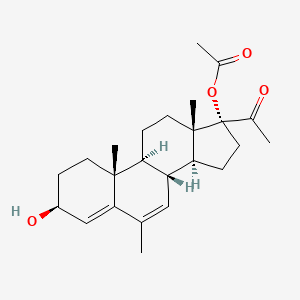
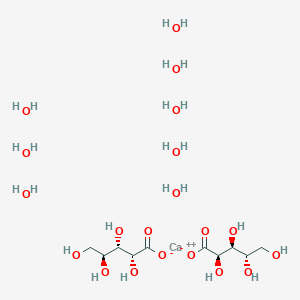

![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12858719.png)
